1-Methoxy-4-[3-methyl-2-(phenylsulfanyl)but-1-en-1-yl]benzene
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Overview
Description
1-Methoxy-4-[3-methyl-2-(phenylsulfanyl)but-1-en-1-yl]benzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a methoxy group and a complex alkenyl chain containing a phenylsulfanyl group
Preparation Methods
The synthesis of 1-Methoxy-4-[3-methyl-2-(phenylsulfanyl)but-1-en-1-yl]benzene can be achieved through several synthetic routes. One common method involves the electrophilic aromatic substitution reaction, where a methoxybenzene derivative is reacted with an alkenyl halide in the presence of a base to form the desired product . Industrial production methods may involve the use of catalysts to enhance the reaction efficiency and yield.
Chemical Reactions Analysis
1-Methoxy-4-[3-methyl-2-(phenylsulfanyl)but-1-en-1-yl]benzene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alkanes.
Substitution: The methoxy group on the benzene ring can be substituted with other functional groups using reagents like halogens or sulfonic acids.
Scientific Research Applications
1-Methoxy-4-[3-methyl-2-(phenylsulfanyl)but-1-en-1-yl]benzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s structural properties make it a candidate for studying enzyme interactions and binding affinities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Methoxy-4-[3-methyl-2-(phenylsulfanyl)but-1-en-1-yl]benzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s methoxy and phenylsulfanyl groups play a crucial role in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
1-Methoxy-4-[3-methyl-2-(phenylsulfanyl)but-1-en-1-yl]benzene can be compared with similar compounds such as:
Anethole: Anethole is a structurally similar compound with a methoxy group and an alkenyl chain.
Benzene, 1-methoxy-4-(2-phenylethenyl): This compound also features a methoxy group and an alkenyl chain but differs in the position and nature of the substituents.
Properties
CAS No. |
61173-94-2 |
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Molecular Formula |
C18H20OS |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
1-methoxy-4-(3-methyl-2-phenylsulfanylbut-1-enyl)benzene |
InChI |
InChI=1S/C18H20OS/c1-14(2)18(20-17-7-5-4-6-8-17)13-15-9-11-16(19-3)12-10-15/h4-14H,1-3H3 |
InChI Key |
NZPQVMVSFBNNDK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=CC1=CC=C(C=C1)OC)SC2=CC=CC=C2 |
Origin of Product |
United States |
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